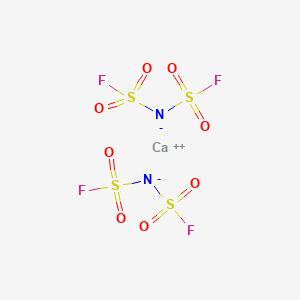

Calcium;bis(fluorosulfonyl)azanide

Description

Contextualization within Multivalent Ion Chemistry

Multivalent ions, such as Ca2+, are gaining prominence in chemical research due to their potential to offer higher energy densities compared to their monovalent counterparts like lithium. researchgate.netnih.gov The effects of multivalent ions are often qualitatively different and stronger than those of monovalent ions due to their higher charge. nih.gov Calcium, being the fifth most abundant element in the Earth's crust, presents a cost-effective and readily available alternative for energy storage applications. eurekalert.orgyoutube.com

The study of calcium bis(fluorosulfonyl)azanide falls squarely within the realm of multivalent ion chemistry. The divalent nature of the calcium ion allows for the transfer of two electrons per atom, which could lead to a significant increase in the volumetric capacity of batteries. researchgate.neteurekalert.org Research in this area focuses on understanding the interactions of multivalent ions with other molecules, their effects on material properties, and their potential applications in various technologies. nih.gov

Significance in Next-Generation Energy Storage Systems

The quest for more efficient, safer, and cost-effective energy storage solutions has propelled research into alternatives to the currently dominant lithium-ion battery technology. eurekalert.org Calcium-based batteries are a promising next-generation energy storage system due to calcium's high theoretical energy density and low manufacturing costs. eurekalert.orgnih.gov

Calcium bis(fluorosulfonyl)azanide plays a crucial role in the development of these next-generation batteries, primarily as an electrolyte component. evitachem.comchemimpex.com An electrolyte's function is to facilitate the movement of ions between the electrodes of a battery, and the properties of the electrolyte are critical to the battery's performance. evitachem.com Ca(FSA)2 exhibits high ionic conductivity and stability, which are essential for an effective electrolyte. evitachem.comsmolecule.com Its use has been instrumental in enabling the charging of calcium batteries at room temperature, a significant hurdle that has limited the practical application of this technology. eurekalert.org

Recent research has demonstrated that a concentrated electrolyte of calcium bis(fluorosulfonyl)azanide dissolved in carbonate solvents can significantly improve the performance of calcium-ion batteries. nih.gov A study published in Angewandte Chemie International Edition reported that a 3.5 M Ca(FSI)2 electrolyte in carbonate solvents led to a Ca-based dual-ion battery with a specific discharge capacity of 75.4 mAh g⁻¹ at 100 mA g⁻¹ and 84.7% capacity retention over 350 cycles. nih.gov

Scope of Academic Investigation and Research Trajectories

The academic investigation into calcium bis(fluorosulfonyl)azanide is multifaceted, exploring its synthesis, properties, and applications. The synthesis of this compound can be achieved through methods such as the reaction of calcium hydroxide (B78521) with bis(fluorosulfonyl)amine. smolecule.com However, scaling up production presents challenges related to heat management and reagent handling. smolecule.com

Current research is heavily focused on its application in battery technology. chemimpex.com Scientists are exploring its use as an electrolyte additive in lithium-ion batteries to enhance performance and longevity. chemimpex.com Furthermore, its role as a primary electrolyte in calcium-ion batteries is a major area of study, with researchers investigating how different electrolyte formulations impact battery performance, including Coulombic efficiency and cycling stability. nih.govnih.govmit.edu

Future research trajectories are likely to continue optimizing electrolyte systems based on calcium bis(fluorosulfonyl)azanide for calcium-ion batteries. This includes the development of fluorine-free electrolytes to avoid the formation of calcium fluoride (B91410) (CaF2) on the electrode, which can hinder ion diffusion. youtube.com Additionally, understanding the fundamental aspects of Ca2+ solvation and the formation of the solid-electrolyte interphase is critical for advancing this technology. researchgate.net Beyond energy storage, the compound's utility as a fluorinating agent and in the synthesis of fluorinated polymers is also an area of active investigation. chemimpex.com

Properties

IUPAC Name |

calcium;bis(fluorosulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2F2NO4S2/c;2*1-8(4,5)3-9(2,6)7/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFGCWDVDGWDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-](S(=O)(=O)F)S(=O)(=O)F.[N-](S(=O)(=O)F)S(=O)(=O)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaF4N2O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1906900-37-5 | |

| Record name | Calcium Bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for Calcium Bis(fluorosulfonyl)azanide

The formation of the calcium salt is a direct acid-base reaction.

The principal method for synthesizing Calcium;bis(fluorosulfonyl)azanide involves the neutralization of bis(fluorosulfonyl)amine (HFSI) with a suitable calcium-containing base. Calcium hydroxide (B78521), Ca(OH)₂, is a logical choice for this reaction. The acidic proton of HFSI reacts with the hydroxide ions to form water, yielding the calcium salt.

Reaction: 2 (FSO₂)₂NH + Ca(OH)₂ → Ca[(FSO₂)₂N]₂ + 2 H₂O

Alternatively, calcium carbonate (CaCO₃) can be used, which would produce carbon dioxide and water as byproducts. google.comgoogle.com This type of neutralization is a standard and effective method for producing various metal salts of HFSI. google.comepo.org For instance, a similar reaction using lithium carbonate has been documented to produce Lithium;bis(fluorosulfonyl)azanide, where the carbonate is added to an aqueous solution of HFSI until a neutral pH is achieved. google.com

A related process involves the hydrolysis and neutralization of byproducts from HFSI synthesis. In one documented method, an ammonium (B1175870) fluorosulfate (B1228806) byproduct is treated with water and calcium hydroxide. This mixture is heated to facilitate hydrolysis and neutralization, resulting in the formation of calcium fluoride (B91410) and calcium sulfate. google.com

The primary challenge in the industrial-scale production of Calcium;bis(fluorosulfonyl)azanide lies not in the final salt formation step, but in the efficient and safe production of its precursor, HFSI. google.com The synthesis of HFSI has been described as "particularly complex to implement," which has historically hindered its commercial availability despite its potential in applications like electrolytes. google.com

Optimization strategies for industrial production focus on:

Cost-Effectiveness: Developing routes that avoid expensive reagents and complex purification steps. The recycling of reagents, such as bismuth trifluoride, is a key strategy for making the process more economical on an industrial scale. google.comgoogle.com

Safety: Avoiding highly toxic and difficult-to-handle reagents like arsenic trifluoride, which has a high vapor pressure. google.comepo.org

Yield and Purity: Achieving high yields of high-purity HFSI is crucial. Processes that yield products contaminated with chlorides or require difficult separations are not ideal for industrial applications. google.com

One promising industrial method involves the reaction of hydrogen bis(chlorosulfonyl)imide with hydrogen fluoride. This process can achieve yields of at least 80% and allows for the selective removal of the hydrochloric acid byproduct, streamlining the purification process. wipo.int

Precursor Compounds and Intermediate Reactions

The synthesis of high-purity bis(fluorosulfonyl)amine is the most critical and challenging aspect of producing its calcium salt.

Bis(fluorosulfonyl)amine, (FSO₂)₂NH or HFSI, is a strong acid that serves as the immediate precursor to Calcium;bis(fluorosulfonyl)azanide. google.com Its synthesis has been approached through various methods, each with its own set of advantages and disadvantages.

A common and extensively studied route to HFSI is the fluorination of bis(chlorosulfonyl)imide, (ClSO₂)₂NH or HCSI. epo.orgwipo.int This reaction involves the substitution of chlorine atoms with fluorine.

General Reaction: (ClSO₂)₂NH + Fluorinating Agent → (FSO₂)₂NH + Byproducts

Several fluorinating agents have been employed for this conversion:

| Fluorinating Agent | Byproduct(s) | Key Challenges & Remarks |

| Arsenic Trifluoride (AsF₃) | Arsenic Trichloride (B1173362) (AsCl₃) | Highly toxic and volatile, making it difficult to handle on an industrial scale. google.comepo.org |

| Antimony Trifluoride (SbF₃) | Antimony Trichloride (SbCl₃) | The byproduct is difficult to separate from HFSI due to similar boiling points and high solubility, leading to chloride contamination. google.com |

| Bismuth Trifluoride (BiF₃) | Bismuth Trichloride (BiCl₃) | A safer alternative to AsF₃. The bismuth compounds can be recycled, making the process more cost-effective. google.com |

| Hydrogen Fluoride (HF) | Hydrogen Chloride (HCl) | Can produce high yields, and the gaseous HCl byproduct can be selectively removed. wipo.int |

| Potassium Fluoride (KF) | Potassium Chloride (KCl) | The reaction is relatively slow and may require volatile organic solvents. Can produce hazardous nitrous vapors. google.com |

The reaction using bismuth trifluoride is conducted under an argon atmosphere, and the resulting HFSI is purified by distillation under reduced pressure, achieving yields of around 90%. google.com

Achieving high purity in HFSI synthesis is a significant challenge due to the nature of the reactions and the properties of the byproducts.

Impurity Removal: A major impurity in some HFSI synthesis routes is fluorosulfonic acid. epo.org One purification method involves treating the crude HFSI mixture with gaseous ammonia (B1221849). The ammonia selectively reacts with the fluorosulfonic acid to form solid ammonium fluorosulfate, which can then be separated by filtration or distillation. wipo.int

Byproduct Separation: As mentioned, the separation of byproducts like antimony trichloride from HFSI is particularly difficult due to their physical properties, leading to product contamination that is unsuitable for many applications. google.com

Solvent and Catalyst Choice: The choice of solvent and catalyst is critical. For instance, in the synthesis of bis(fluorosulfonyl)imide ammonium salt from bis(chlorosulfonyl)imide, using butyl acetate (B1210297) as a solvent has been shown to result in a purer product compared to other solvents. google.com The reaction temperature must also be carefully controlled, ideally between 70-90°C, to prevent slow reaction rates or the formation of excess impurities. google.com

Crystallization: For salts of bis(fluorosulfonyl)imide, purification can be achieved through crystallization. This involves dissolving the crude salt in a suitable solvent and then inducing crystallization by adding a second solvent, which allows for the separation of a high-purity product. wipo.int

Fluorosulfonyl Imide Anion Generation

The generation of the bis(fluorosulfonyl)imide (FSI) anion, [N(SO₂F)₂]⁻, is a critical step in the synthesis of its corresponding salts, including Calcium;bis(fluorosulfonyl)azanide. The FSI anion is recognized for its contribution to high ionic conductivity and stability in electrochemical applications. evitachem.com The primary precursor for generating the FSI anion is often bis(fluorosulfonyl)imide (HFSI), a strong acid. google.com

One common laboratory-scale synthesis of the FSI anion involves the reaction of bis(fluorosulfonyl)amine with a suitable base. For the synthesis of Calcium;bis(fluorosulfonyl)azanide, this involves the reaction of bis(fluorosulfonyl)amine with calcium hydroxide. smolecule.com This acid-base neutralization reaction readily forms the calcium salt of the FSI anion.

The synthesis of the bis(fluorosulfonyl)amine precursor itself can be achieved through various routes. A prevalent method involves the fluorination of bis(chlorosulfonyl)imide (HCSI). google.com This reaction has historically been carried out using fluorinating agents such as arsenic trifluoride (AsF₃) or antimony trifluoride (SbF₃). google.com However, due to the high toxicity and vapor pressure of agents like AsF₃, which makes industrial-scale handling challenging, alternative methods are being explored. google.com

An alternative approach to generating fluorosulfonyl compounds involves the use of bismuth trifluoride (BiF₃) to fluorinate nonfluorohalide precursors. google.com This method is presented as a potentially safer alternative to using highly toxic reagents. The FSI anion's unique properties, such as its role in forming a stable solid-electrolyte interphase (SEI) in batteries, drive the ongoing research into its efficient and safe generation. acs.org

| Precursor | Reagent | Product | Significance |

| Bis(chlorosulfonyl)imide (HCSI) | Arsenic trifluoride (AsF₃) | Bis(fluorosulfonyl)imide (HFSI) | Traditional but hazardous route. google.com |

| Bis(chlorosulfonyl)imide (HCSI) | Antimony trifluoride (SbF₃) | Bis(fluorosulfonyl)imide (HFSI) | Alternative fluorination method. google.com |

| Nonfluorohalide sulfonyl compound | Bismuth trifluoride (BiF₃) | Fluorinated sulfonyl compound | A potentially safer synthesis route. google.com |

| Bis(fluorosulfonyl)amine | Calcium hydroxide | Calcium;bis(fluorosulfonyl)azanide | Direct neutralization to form the salt. smolecule.com |

Green Chemistry Approaches and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly being applied to the synthesis of battery materials and electrolytes to minimize environmental impact. researchgate.netnih.gov For compounds like Calcium;bis(fluorosulfonyl)azanide, this involves considering the entire lifecycle, from precursor synthesis to final product formation.

Key considerations for a greener synthesis of FSI salts include:

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Metathetic precipitation is one such method that can lead to waste-free synthesis by ensuring that byproducts are also valuable and easily separable. nih.gov

Use of Less Hazardous Chemical Syntheses: Avoiding the use of toxic reagents, such as the arsenic and antimony compounds historically used for fluorination, is a primary goal. google.com The development of synthetic pathways using less hazardous materials like bismuth trifluoride represents a step in this direction. google.com

Safer Solvents and Auxiliaries: The use of water as a solvent where possible can significantly reduce the environmental footprint of a chemical process. researchgate.net The reaction of calcium hydroxide and bis(fluorosulfonyl)amine can be performed in an aqueous medium. smolecule.com

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure reduces energy consumption. nih.gov Electrosynthesis, for example, is presented as a more environmentally benign alternative to traditional thermochemical methods, as it can reduce waste and be performed under milder conditions. researchgate.net Continuous flow systems with micromixers can also improve temperature control in exothermic reactions, enhancing safety and reducing byproduct formation. smolecule.com

A comparative study on synthesizing battery electrolytes highlighted that green nano-engineering approaches could lead to a 40% reduction in energy consumption and a 75% decrease in hazardous waste generation compared to traditional methods. researchgate.net

| Green Chemistry Principle | Application in FSI Salt Synthesis | Potential Benefit |

| Waste Prevention | Metathetic precipitation to generate crystalline product and a recoverable byproduct. nih.gov | Creates a closed-loop process with no discharged waste. nih.gov |

| Safer Chemicals | Replacing toxic fluorinating agents (e.g., AsF₃) with less hazardous ones (e.g., BiF₃). google.com | Reduces handling risks and environmental toxicity. google.com |

| Safer Solvents | Utilizing water as a reaction medium. researchgate.net | Minimizes the use of volatile organic compounds. researchgate.net |

| Energy Efficiency | Employing electrosynthesis or ambient temperature reactions. nih.govresearchgate.net | Lowers energy costs and associated carbon footprint. nih.gov |

Purification and Characterization Techniques for High Purity Salts

The performance of Calcium;bis(fluorosulfonyl)azanide in applications such as batteries is highly dependent on its purity. thermofisher.comdiscoveryalert.com.au Therefore, rigorous purification and characterization are essential. High-purity salts for battery applications typically require impurity levels to be extremely low, often in the parts-per-million (ppm) range for certain metal ions. discoveryalert.com.au

Purification Techniques:

Common methods for purifying metal salts to the high levels required for battery-grade materials include:

Crystallization: This is a fundamental technique for purifying solid compounds. Evaporative crystallization can be used to produce pure metal salts from a solution. mdpi.com The process involves concentrating a solution to the point of supersaturation, from which the pure crystalline salt will precipitate.

Precipitation: Selective precipitation can be used to remove impurities or to isolate the desired product. mdpi.com Homogeneous precipitation, where the precipitating agent is generated in situ, can yield a more compact and crystalline precipitate. mdpi.com

Anion Metathesis/Exchange: This technique is pivotal for achieving high structural purity. smolecule.com If starting materials contain halide impurities (e.g., chlorides), a post-synthesis anion exchange step using a silver or lithium salt of the desired anion (in this case, FSI) can be employed to precipitate the unwanted halide as an insoluble silver salt, for instance. smolecule.com

Solvent Extraction: This method can be used to separate components of a mixture based on their relative solubilities in two different immiscible liquids.

Characterization Techniques:

To verify the purity and identity of the synthesized Calcium;bis(fluorosulfonyl)azanide, a suite of analytical techniques is employed:

Ion Chromatography (IC): This is a key technique for determining the concentration of anions, ensuring that the salt has been prepared correctly and for quantifying anionic impurities. thermofisher.com

Inductively Coupled Plasma (ICP) Spectroscopy: Techniques such as ICP-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are used to determine the concentration of trace metal impurities with high sensitivity.

X-Ray Diffraction (XRD): This technique is used to confirm the crystalline structure of the final salt product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR would be particularly useful for characterizing the fluorosulfonyl groups and confirming the structure of the FSI anion.

Fourier-Transform Infrared (FTIR) Spectroscopy: This can be used to identify the characteristic vibrational modes of the functional groups within the FSI anion.

| Technique | Purpose | Information Obtained |

| Purification | ||

| Crystallization | To obtain a pure, solid product from a solution. mdpi.com | High-purity crystalline salt. |

| Anion Exchange | To remove specific anionic impurities (e.g., halides). smolecule.com | Product with high structural and chemical purity. smolecule.com |

| Characterization | ||

| Ion Chromatography | To quantify anionic content. thermofisher.com | Concentration of FSI⁻ and anionic impurities. thermofisher.com |

| ICP-MS/OES | To detect and quantify trace metal impurities. | Levels of metallic contaminants (e.g., Na, Fe, Mg). discoveryalert.com.au |

| X-Ray Diffraction | To determine the crystal structure. | Crystalline phase and lattice parameters. |

| NMR Spectroscopy | To elucidate molecular structure. | Confirmation of the FSI anion structure. |

Advanced Structural Elucidation and Coordination Chemistry

Crystallographic and Spectroscopic Investigations of Solid-State Structures

While a definitive single-crystal X-ray diffraction structure for Calcium;bis(fluorosulfonyl)azanide has not been widely reported in publicly accessible databases, significant insights into its solid-state structure can be inferred from studies on related compounds and the known chemical behavior of its constituent ions.

The Ca²⁺ ion typically exhibits coordination numbers ranging from six to eight in crystal structures, forming coordination polyhedra such as distorted octahedra or square antiprisms. In the solid state of Ca(FSI)₂, the calcium ion is expected to be coordinated by the oxygen atoms of the FSI⁻ anions. The FSI⁻ anion can act as a ligand in several ways, potentially bridging multiple calcium centers to form a complex crystal lattice.

In analogous crystal structures of metal-FSI salts, the FSI⁻ anion demonstrates significant conformational flexibility, primarily between a cis (C₁) and a trans (C₂) conformer. researchgate.netresearchgate.net This flexibility influences how it packs in a crystal lattice and coordinates to metal centers. The coordination with Ca²⁺ would likely involve the sulfonyl oxygen atoms. Studies on other calcium compounds, such as calcium hexafluoridosilicate dihydrate, show Ca-O bond lengths typically in the range of 2.3 to 2.5 Å, which provides a reasonable estimate for the expected bond distances in Ca(FSI)₂. nih.gov

Table 1: Typical Coordination Parameters for Calcium Ions in Oxygen-Containing Environments

| Parameter | Typical Value Range | Reference |

| Coordination Number | 6 - 8 | nih.gov |

| Ca-O Bond Length (Å) | 2.3 - 2.5 Å | nih.gov |

| Coordination Geometry | Distorted Octahedral, Square Antiprismatic | nih.gov |

This table presents generalized data from analogous calcium compounds due to the absence of specific crystallographic data for Ca(FSI)₂.

The solid-state structure of Ca(FSI)₂ is governed by strong electrostatic interactions between the divalent Ca²⁺ cations and the monovalent FSI⁻ anions. The distribution of charge within the FSI⁻ anion, which is delocalized over the S-N-S backbone and the electronegative oxygen and fluorine atoms, results in a weakly coordinating anion. researchgate.net This property is crucial for promoting ionic mobility in electrolyte applications.

Molecular dynamics simulations of molten salt electrolytes containing Ca²⁺ and FSI⁻ anions provide insights into the cation-anion interactions. chalmers.senih.gov These studies show that Ca²⁺, due to its high charge density, strongly coordinates with the anions, leading to the formation of a stable, structured local environment. The dynamics within the lattice would involve vibrational modes (phonons) of the FSI⁻ anions and the Ca-O coordination bonds. Infrared (IR) and Raman spectroscopy are key techniques for probing these interactions. nih.gov In related dicalcium and tricalcium silicates, vibrations involving Ca-O bonds are typically found at low frequencies (below 300 cm⁻¹), while the internal vibrations of the FSI⁻ anion would appear at higher frequencies. upc.edu

Solution-Phase Structural Studies and Ion Pair Formation

In solution, the interactions between Ca²⁺, FSI⁻, and solvent molecules are highly dynamic and crucial for determining the electrolyte's properties, such as conductivity and electrochemical stability.

When dissolved, the Ca²⁺ ion is surrounded by solvent molecules, forming distinct solvation shells. Computational studies on Ca²⁺ in various solvents, though often with the related TFSI⁻ anion, reveal that the high charge density of Ca²⁺ leads to a strongly bound and well-defined first solvation shell. researchgate.netresearchgate.net The number of solvent molecules in this primary shell (the coordination number) and the rate at which they exchange with the bulk solvent are dependent on the solvent's nature, particularly its donor number (a measure of its Lewis basicity).

Molecular dynamics simulations of Ca²⁺-containing molten salt electrolytes show that the mobility of the calcium ion is strongly influenced by the "cage effect," where the cation is trapped by a cage of surrounding anions, and the dynamics are governed by the reorganization of this cage. nih.govconfex.com The exchange of solvent molecules and FSI⁻ anions in and out of the first coordination sphere is a fundamental process that dictates the availability of "free" Ca²⁺ ions for electrochemical reactions. The dynamics of this solvation shell are on the order of nanoseconds and can be probed by advanced NMR techniques. nih.gov

In solutions of moderate to high concentration, solvent molecules can be displaced from the primary solvation shell by FSI⁻ anions, leading to the formation of various ion pair species. These can include contact ion pairs (CIPs), where the ions are in direct contact, and solvent-separated ion pairs (SSIPs), where they are separated by one or more solvent molecules.

Raman spectroscopy is a powerful tool for identifying these species in solution. The vibrational modes of the FSI⁻ anion are sensitive to its local environment. For instance, a characteristic band of the FSI⁻ anion (related to the S-N-S bending mode) appears at different frequencies depending on whether the anion is "free" (solvated), part of a CIP, or part of a larger aggregate. researchgate.netfigshare.com In studies of the analogous Ca(TFSI)₂ salt, a band attributed to Ca²⁺-anion complexes appears around 748 cm⁻¹, distinct from the free anion band at ~740 cm⁻¹. researchgate.net Similar shifts are expected for Ca(FSI)₂.

Table 2: Representative Raman Shifts for FSI⁻ Anion in Different Coordination Environments

| Species | Typical Raman Shift (cm⁻¹) | Basis of Assignment | Reference |

| Free FSI⁻ Anion | ~710 - 720 | Dilute solutions, SSIPs | researchgate.net |

| Contact Ion Pair (CIP) | ~720 - 735 | Concentrated solutions | researchgate.net |

| Aggregates (AGG) | ~740 - 750 | Highly concentrated solutions | researchgate.netfigshare.com |

This table is based on data from NaFSI and LiFSI electrolytes and illustrates the principle of using Raman spectroscopy to probe ion pairing.

Additionally, multinuclear NMR spectroscopy, particularly using the ⁴³Ca isotope, can provide direct information on the calcium ion's immediate coordination environment, although such experiments are challenging due to the low natural abundance and quadrupolar nature of the ⁴³Ca nucleus. nih.gov

Formation and Stability of Coordination Complexes

Calcium;bis(fluorosulfonyl)azanide can form stable coordination complexes, or solvates, with various solvent molecules, particularly ethers such as glymes (oligoethylene glycol dimethyl ethers). researchgate.net The chelation effect of glymes, where multiple oxygen atoms from a single molecule can bind to the Ca²⁺ ion, leads to the formation of thermodynamically stable cationic complexes like [Ca(glyme)]²⁺.

The formation and stability of these complexes are a result of a competition between the solvent molecules and the FSI⁻ anions to coordinate with the Ca²⁺ cation. In solvents with strong chelating ability, such as triglyme (B29127) or tetraglyme, the salt can be fully dissociated into [Ca(glyme)ₓ]²⁺ cations and FSI⁻ anions, even at high concentrations. researchgate.net The crystal structures of analogous sodium and lithium FSI-glyme solvates have been determined, revealing well-defined coordination of the metal cation by the ether oxygens. researchgate.netfigshare.comresearchgate.net The stability of these complexes is critical, as the desolvation of the Ca²⁺ ion at an electrode surface is a key, and often rate-limiting, step in electrochemical processes like battery charging and discharging. researchgate.net

Ligand Properties of the Bis(fluorosulfonyl)azanide Anion

The bis(fluorosulfonyl)azanide anion, [N(SO₂F)₂]⁻, is a versatile ligand with distinct structural and electronic characteristics that dictate its coordination behavior. Its properties are often compared to the well-studied bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion.

The FSI⁻ anion can adopt two primary conformations: a trans conformation with C₂ symmetry and a cis conformation with C₁ symmetry. researchgate.net The trans conformer is generally more stable. researchgate.net The geometry of the anion is not rigid, allowing for flexibility in its coordination to metal centers. This conformational flexibility, combined with the presence of multiple potential donor atoms (two nitrogen and four oxygen atoms), allows for a variety of coordination modes.

The coordination of the FSI⁻ anion can be categorized as follows:

Monodentate: Coordination occurs through a single oxygen atom.

Bidentate: Coordination involves two oxygen atoms from the same anion, forming a chelate ring. This is a common coordination mode.

Bridging: The anion can bridge two metal centers, with each sulfonyl group coordinating to a different metal ion.

The specific coordination mode adopted depends on several factors, including the size and charge density of the metal cation, the steric environment, and the presence of other competing ligands or solvent molecules.

Table 1: Conformational Properties of the Bis(fluorosulfonyl)azanide Anion

| Property | Description | Reference |

| Conformations | Exists as two primary conformers: cis (C₁ symmetry) and trans (C₂ symmetry). | researchgate.net |

| Stability | The trans conformer is energetically more stable than the cis conformer. | researchgate.net |

| Coordination Sites | Potential donor atoms include the nitrogen and four oxygen atoms. | |

| Flexibility | The S-N-S angle and S-O bond lengths can vary depending on the coordination environment. |

Complexation with Other Metal Ions

The bis(fluorosulfonyl)azanide anion forms stable complexes with a wide range of metal ions beyond calcium, including alkali metals, alkaline earth metals, and transition metals. The nature of these complexes, particularly their structure and coordination environment, has been a subject of extensive research, largely driven by their potential applications in batteries and catalysis.

Alkali Metal Complexes: Complexes with lithium (Li⁺), sodium (Na⁺), and potassium (K⁺) are of significant interest for electrolyte applications.

Lithium (Li⁺): In LiFSI, the lithium-ion is often coordinated by the oxygen atoms of the FSI⁻ anions. Spectroscopic studies and molecular dynamics simulations suggest that the coordination number of Li⁺ is typically four. acs.org

Sodium (Na⁺): In sodium-based electrolytes, the Na⁺ ion exhibits a higher coordination number than Li⁺, typically between 5 and 6. acs.org Molecular dynamics simulations of NaFSI in an ionic liquid show that Na⁺ ions often exist as [Na(FSI)₄]³⁻ complexes, where three anions are coordinated in a monodentate fashion and one is bidentate. acs.org The crystal structure of [Na(G3)][FSI] (where G3 is triglyme) has been reported. acs.org

Potassium (K⁺): Potassium bis(fluorosulfonyl)imide (KFSI) has been investigated as an electrolyte additive. acs.org Its higher solubility compared to LiFSI in certain solvents makes it a viable alternative for introducing the FSI⁻ anion into electrochemical systems. acs.org

Coinage Metal Complexes: Complexes of FSI⁻ with silver (Ag⁺), gold (Au⁺), and copper (Cu²⁺) have been synthesized and structurally characterized, revealing diverse and sometimes unprecedented coordination modes. researchgate.net

Silver (Ag⁺): A variety of AgFSI complexes with different stoichiometries and coordination environments have been prepared, such as AgFSI·2MeCN, AgFSI·MeCN, AgFSI·H₂O, and (AgFSI)₆·(H₂O)₄. researchgate.net These complexes demonstrate the flexibility of the Ag⁺-FSI⁻ interaction.

Gold (Au⁺): Gold(I) complexes with the FSI⁻ anion, such as LAuFSI (where L is a phosphine (B1218219) ligand), have been synthesized and show interesting structural features. researchgate.net

Copper (Cu²⁺): The hydrated copper(II) complex, CuFSI₂·4H₂O, has also been prepared and characterized. researchgate.net

Alkaline Earth Metal Complexes: While the focus of this article is on the calcium salt, studies on related alkaline earth metals provide valuable comparative insights. For the analogous bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion, homoleptic complexes of calcium (Ca²⁺) and strontium (Sr²⁺) have been synthesized. nih.gov In these compounds, the metal ion is coordinated by four bidentate TFSI⁻ ligands, resulting in an [AE(TFSI)₄]²⁻ complex with a distorted square antiprismatic geometry (where AE = Ca, Sr). nih.gov It is expected that the FSI⁻ anion would form similar complexes with alkaline earth metals.

Table 2: Examples of Metal-Bis(fluorosulfonyl)azanide Complexes

| Metal Ion | Example Complex Formula | Coordination Details | Reference |

| Na⁺ | [Na(FSI)₄]³⁻ (in ionic liquid) | Coordination number of 5-6, with a mix of monodentate and bidentate FSI⁻ ligands. | acs.org |

| Na⁺ | [Na(G3)][FSI] | Crystal structure determined, showing coordination with both glyme and FSI⁻. | acs.org |

| Ag⁺ | (AgFSI)₆·(H₂O)₄ | A cluster complex with bridging FSI⁻ anions and coordinated water molecules. | researchgate.net |

| Au⁺ | LAuFSI (L = phosphine) | Linear gold(I) center with a coordinated phosphine ligand and the FSI⁻ anion. | researchgate.net |

| Cu²⁺ | CuFSI₂·4H₂O | A hydrated copper(II) complex. | researchgate.net |

| Ca²⁺ | [mppyr]₂[Ca(TFSI)₄] (analogue) | Ca²⁺ is coordinated by four bidentate TFSI⁻ ligands in a distorted square antiprismatic geometry. | nih.gov |

| Sr²⁺ | [mppyr]₂[Sr(TFSI)₄] (analogue) | Sr²⁺ is coordinated by four bidentate TFSI⁻ ligands in a distorted square antiprismatic geometry. | nih.gov |

Electrochemical Behavior and Electrolyte Design Principles

The design of effective electrolytes is paramount for the advancement of calcium-ion batteries. The electrochemical behavior of the electrolyte, governed by factors such as ionic conductivity, ion transport mechanisms, and interfacial stability, directly impacts the battery's performance metrics, including power density, cycle life, and safety.

Ionic Transport Mechanisms in Calcium Bis(fluorosulfonyl)azanide-Based Systems

The movement of ions within the electrolyte is a fundamental process that enables charge transfer between the anode and cathode. In Ca(FSI)₂-based systems, understanding the mechanisms of ionic transport is crucial for optimizing electrolyte formulations.

The intrinsic ionic conductivity of Calcium;bis(fluorosulfonyl)azanide is a key parameter. In its pure, solid state, ionic conductivity is generally low. However, when used in molten salt electrolytes or dissolved in suitable solvents, the conductivity increases significantly. For instance, studies on analogous magnesium-based systems using the bis(fluorosulfonyl)amide (FSA) anion have shown that composites of N,N-diethylpyrrolidinium bis(fluorosulfonyl)amide ([C₂epyr][FSA]) and Mg(FSA)₂ can achieve an ionic conductivity of 1.78 × 10⁻³ S cm⁻¹ at 25 °C at a 10 mol% Mg(FSA)₂ concentration. rsc.orgrsc.org This suggests that the FSA anion can facilitate good ionic conductivity in non-aqueous systems.

The following table provides a summary of ionic conductivity data for various FSA-based electrolytes.

| Electrolyte System | Concentration | Temperature (°C) | Ionic Conductivity (S/cm) |

| [C₂epyr][FSA]/Mg(FSA)₂ | 10 mol% | 25 | 1.78 x 10⁻³ |

| 33 mol kg⁻¹ Na₀.₄₅K₀.₅₅FSA/H₂O | 33 mol kg⁻¹ | 25 | 2.52 x 10⁻² |

| 20 mol kg⁻¹ Na₀.₅₅K₀.₄₅FSA/H₂O | 20 mol kg⁻¹ | 25 | 4.98 x 10⁻² |

| 31 mol kg⁻¹ KFSA/H₂O | 31 mol kg⁻¹ | 25 | 4.34 x 10⁻² |

This table presents data from analogous FSA-based systems to provide context for the potential ionic conductivity of Calcium;bis(fluorosulfonyl)azanide-based electrolytes.

The interaction between the calcium ion, the bis(fluorosulfonyl)azanide anion, and the solvent molecules plays a critical role in determining ion mobility. In ethereal solvents, which are often used for multivalent batteries due to their reductive stability, ion interactions can be complex and show non-intuitive concentration dependencies. lbl.gov

Research on a similar calcium salt, calcium tetrakis(hexafluoroisopropoxy)borate (Ca(BHFIP)₂), in 1,2-dimethoxyethane (B42094) (DME) and tetrahydrofuran (B95107) (THF) has shown that effective salt dissociation can be lower at dilute concentrations (e.g., 0.01 M) compared to higher concentrations (e.g., 0.2 M). lbl.gov This is attributed to a transition from well-defined solvent-separated ion pairs at lower concentrations to more decorrelated free ions at higher concentrations, leading to an increase in molar conductivity. lbl.gov However, as the concentration approaches the solubility limit, the molar conductivity begins to decrease again due to increased viscosity and reduced ion mobility. lbl.gov

The choice of solvent is also critical. Polar aprotic solvents like THF and dimethylformamide (DMF) are often preferred for their ability to stabilize ionic intermediates. smolecule.com The solvent's dielectric constant and viscosity can significantly impact coordination geometry and crystallization rates. smolecule.com For instance, in concentrated electrolytes composed of lithium bis(fluorosulfonyl)amide (LiFSA) and a nonflammable solvent, the addition of a small molecular additive like acetonitrile (B52724) can alter the Li-ion solvation structure, facilitating the formation of anion-linked Li-ion-ordered structures that are crucial for efficient electrode reactions. nih.gov This principle of tuning the solvation environment to enhance ion transport is directly applicable to Ca(FSI)₂-based electrolytes.

The calcium ion transference number (tCa²⁺) represents the fraction of the total ionic current carried by the calcium cations. A high transference number is desirable for efficient battery operation, as it minimizes concentration gradients and associated polarization losses.

The kinetics of calcium ion transport are also influenced by the desolvation process at the electrode-electrolyte interface. youtube.com The strong interactions between the divalent calcium ion and solvent molecules can lead to a high desolvation energy barrier, which can impede the plating and stripping process. youtube.com The composition of the electrolyte, including the anion, plays a key role in modulating these kinetics. youtube.com

Interfacial Phenomena in Electrochemical Cells

The interfaces between the electrolyte and the electrodes are regions of intense electrochemical activity where the performance and longevity of the battery are often determined. The formation of a stable Solid Electrolyte Interphase (SEI) and the decomposition behavior of the electrolyte components are critical aspects.

Solid Electrolyte Interphase (SEI) Formation and Composition

The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the surface of the anode during the initial cycles of a battery. semanticscholar.org A well-formed SEI should be electronically insulating to prevent further electrolyte decomposition but ionically conductive to allow the passage of charge-carrying ions. osti.gov The composition and properties of the SEI are highly dependent on the electrolyte formulation, including the salt and solvent. mdpi.com

In electrolytes containing the bis(fluorosulfonyl)imide (FSI⁻) anion, the anion itself is known to participate in the formation of the SEI. nih.govmaterials-science.info For instance, in lithium-ion batteries with LiFSI, the SEI is found to contain decomposition products of the FSI⁻ anion. nih.gov It is anticipated that in Ca(FSI)₂-based electrolytes, a similar process would occur, with CaF₂ and other calcium-containing inorganic species likely being major components of the SEI. youtube.com

The formation of a robust and stable SEI is particularly crucial for reactive metal anodes like calcium. youtube.com Research on calcium metal anodes has shown that the presence of a passivation layer is essential for enabling reversible plating and stripping. youtube.com The composition of this layer, influenced by the electrolyte, dictates the mobility of divalent cations through it. youtube.com Localized high-concentration electrolytes have been shown to promote the formation of an inorganic-rich SEI, which can effectively passivate the electrode and accommodate volume changes during cycling. nih.gov

Anion Decomposition Pathways at Electrode Interfaces

While the specific decomposition pathways for FSI⁻ in a calcium-based system are not extensively detailed in the provided context, studies on lithium and other systems offer valuable insights. The reduction of the FSI⁻ anion is a key process in SEI formation. nih.govmaterials-science.info It is known that the FSI⁻ anion can be more readily reduced than the analogous bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion. This can be advantageous for forming a protective SEI at an early stage.

Strategies for Stable Interfacial Layer Engineering

The formation of a stable solid electrolyte interphase (SEI) is critical for the performance and longevity of calcium-ion batteries (CIBs). Research into Ca(FSI)2 electrolytes has highlighted several strategies to engineer this crucial layer.

One primary strategy involves the use of concentrated electrolytes . By increasing the concentration of Ca(FSI)2 in a solvent mixture, the solvation structure around the Ca²⁺ cation is fundamentally altered. In concentrated solutions, there are fewer free solvent molecules, and the FSI⁻ anions become more involved in the primary solvation sheath of the calcium ion. This anion-rich environment at the electrode surface promotes the decomposition of the FSI⁻ anion during the initial cycles. The decomposition products, particularly lithium fluoride (B91410) (LiF) from lithium-based FSI electrolytes, are known to form a stable and effective SEI layer. nih.gov This principle is transferable to calcium systems, where a CaF₂-rich cathode electrolyte interphase (CEI) can be formed from the reduction of the FSI⁻ anion. researchgate.net

A 3.5 molal (m) concentrated electrolyte of Ca(FSI)2 in a carbonate solvent mixture was shown to significantly improve the reversible insertion of Ca²⁺ in an organic anode and the intercalation of anions in a graphite (B72142) cathode. nih.gov This high concentration is key to forming a stable interfacial layer that enables long-term cycling. nih.govresearchgate.net The formation of this protective layer passivates the electrode surface, minimizing further electrolyte decomposition in subsequent cycles. nih.gov Computational simulations and experimental analyses have shown that the decomposition of the FSI⁻ anion is a key contributor to the formation of a robust SEI. nih.govrsc.org

Other interfacial engineering strategies, while not specific to Ca(FSI)2, provide valuable insights. For instance, the use of artificial interface protective layers, such as hybrid organic-inorganic composite coatings, has been shown to stabilize the anode surface, prevent dendrite formation, and facilitate rapid ion transport in other battery chemistries. nih.gov Such approaches, focusing on creating a hydrophobic layer to repel water and an ion-conductive channel, could be adapted for Ca(FSI)2 systems to enhance interfacial stability. nih.govresearchgate.net

Electrochemical Stability Window Analysis

The electrochemical stability window (ESW) defines the voltage range within which an electrolyte remains stable without significant oxidation or reduction. This is a crucial parameter for developing high-voltage batteries.

Anodic and Cathodic Stability Limits

Electrolytes based on Ca(FSI)2 have demonstrated a wide electrochemical window suitable for high-energy battery applications. Cyclic voltammetry and linear sweep voltammetry studies have shown that Ca(FSI)2 is electrochemically stable up to +4.0 V versus metallic calcium (Ca/Ca²⁺). google.com In concentrated Ca(FSI)2 electrolytes (3.5 m in carbonate solvents), the anodic stability was observed to be around 4.8 V vs. Ca/Ca²⁺. researchgate.net This high anodic stability is a significant advantage, enabling the use of high-voltage cathode materials. For comparison, electrolytes based on the FSI⁻ anion in other systems, such as ultraconcentrated sodium bis(fluorosulfonyl)imide, have shown oxidation durability over 4.9 V versus Na/Na⁺. nih.gov The electrochemical stability window for various FSI-based ionic liquids generally ranges from 4.1 V to 6.1 V, depending on the cation and temperature. nih.govnih.gov

Table 1: Electrochemical Stability of FSI-Based Electrolytes

| Electrolyte Salt | Anodic Stability Limit (vs. Metal/Metal⁺) | Source(s) |

|---|---|---|

| Ca(FSI)₂ | > 4.0 V vs. Ca/Ca²⁺ | google.com |

| 3.5 m Ca(FSI)₂/Carbonates | ~ 4.8 V vs. Ca/Ca²⁺ | researchgate.net |

Role of Anion Structure in Electrochemical Resilience

The structure of the bis(fluorosulfonyl)imide (FSI) anion is central to the electrolyte's high electrochemical stability. The FSI anion, [N(SO₂F)₂]⁻, possesses two electron-withdrawing fluorosulfonyl groups attached to a central nitrogen atom. This structure allows for significant delocalization of the negative charge across the sulfur, oxygen, and nitrogen atoms.

This charge delocalization has two primary benefits:

Weak Cation-Anion Interaction : The diffuse charge on the FSI anion leads to weaker interactions with the Ca²⁺ cation compared to anions with more localized charges. This facilitates better salt dissociation and higher mobility of the Ca²⁺ ions in the electrolyte. researchgate.net

Inherent Stability : The delocalized charge enhances the intrinsic oxidative stability of the anion. The highest occupied molecular orbital (HOMO) energy of the FSI anion is lowered, making it more resistant to losing an electron (oxidation) at the cathode surface. researchgate.net

While the FSI anion is oxidatively stable, its reductive decomposition at the anode is crucial for forming a stable SEI. nih.govresearchgate.net The reduction of FSI⁻ can lead to the formation of species like CaF₂, which contribute to a passivating layer that prevents further electrolyte degradation. researchgate.net The balance between high oxidative stability and controlled reductive decomposition is a key feature of FSI-based electrolytes. osti.govchemrxiv.org Studies comparing FSI with its close relative, bis(trifluoromethanesulfonyl)imide (TFSI), often show that FSI-based electrolytes can form a more effective SEI, leading to better cycling performance in certain battery systems. nih.gov

Multicomponent Electrolyte Systems and Synergistic Effects

The performance of Ca(FSI)2 can be further enhanced by incorporating it into multicomponent electrolyte systems, which can exhibit synergistic effects that are not achievable with single-salt systems.

Blending with Other Alkali and Alkaline Earth Metal Salts

While specific studies on blending Ca(FSI)2 with other alkali and alkaline earth metal salts are emerging, the concept is well-established in related battery chemistries. For example, in lithium-ion batteries, LiFSI is often used in combination with other salts or additives to optimize performance. The addition of a second salt can modify the properties of the SEI, improve ionic conductivity, or enhance safety.

The synthesis of various alkaline earth metal salts of FSI, including Mg(FSI)₂ and Ca(FSI)₂, suggests the potential for creating mixed-cation electrolytes. google.com Such blends could offer a way to tune the electrolyte's properties. For instance, introducing a monovalent cation like Li⁺ or Na⁺ into a Ca(FSI)2 electrolyte could potentially increase ionic conductivity, as monovalent ions are generally more mobile than divalent ions. This approach is explored in highly concentrated electrolytes and localized high-concentration electrolytes (LHCEs), where different cations and anions can create unique local solvation environments that enhance electrochemical performance. researchgate.net

Design of Room Temperature Molten Salts and Ionic Liquids

The FSI anion is a cornerstone in the design of room-temperature ionic liquids (RTILs) due to its ability to form salts with low melting points. researchgate.netdtic.mildtic.milrsc.org Ionic liquids are salts that are liquid below 100°C and are composed entirely of ions, offering properties like negligible volatility, high thermal stability, and a wide electrochemical window. researchgate.netnih.gov

Ca(FSI)2 can be a component in creating room temperature molten salts. By combining Ca(FSI)2 with other salts, particularly those with large, asymmetric organic cations (like imidazolium (B1220033) or pyrrolidinium), it is possible to create liquid electrolytes with a wide operating temperature range. nih.govnih.govresearchgate.net These systems are essentially concentrated electrolytes where the solvent is replaced by another ionic species. The resulting ionic liquid would benefit from the inherent properties of the FSI anion, including high stability and the ability to form a protective SEI. researchgate.net The design principle involves disrupting the crystal lattice formation of the salt mixture, thereby lowering the melting point. dtic.mildtic.mil This approach has been successfully used to create chloroaluminate molten salts that are liquid at room temperature and is applicable to FSI-based systems. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Formula |

|---|---|

| Calcium;bis(fluorosulfonyl)azanide | Ca(FSI)₂ |

| Calcium bis(fluorosulfonyl)imide | Ca(FSI)₂ |

| Lithium fluoride | LiF |

| Calcium fluoride | CaF₂ |

| Sodium bis(fluorosulfonyl)imide | NaFSI |

| Magnesium bis(fluorosulfonyl)imide | Mg(FSI)₂ |

| Bis(trifluoromethanesulfonyl)imide | TFSI |

| Ethylene (B1197577) Carbonate | EC |

| Propylene (B89431) Carbonate | PC |

Hybrid Electrolyte Formulations

Research into hybrid electrolyte formulations for calcium batteries has explored various combinations of salts and solvents to optimize electrochemical performance. One notable approach involves the use of Calcium;bis(fluorosulfonyl)azanide, also known as calcium bis(fluorosulfonyl)imide (Ca(FSI)₂), in concentrated, mixed-solvent systems. This strategy leverages the favorable properties of the FSI⁻ anion and the synergistic effects of multiple solvents to create a more effective electrolyte.

A significant development in this area is a concentrated electrolyte comprising 3.5 molal (m) Ca(FSI)₂ dissolved in a quaternary carbonate solvent mixture. nih.govresearchgate.net This mixture consists of ethylene carbonate (EC), propylene carbonate (PC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC) in a 2:2:3:3 volume ratio. researchgate.net The high concentration of the Ca(FSI)₂ salt is a key design principle. In such "salt-in-solvent" electrolytes, most solvent molecules are coordinated to the cations, which alters the Ca²⁺ solvation structure. This modification can reduce the strong solvent-ion interactions that typically impede Ca²⁺ mobility and lead to the formation of a more stable solid electrolyte interphase (SEI) on the electrode surface.

The ionic conductivity of these Ca(FSI)₂-based carbonate electrolytes is highly dependent on the salt concentration. As detailed in the table below, the conductivity does not increase linearly with concentration. Instead, it reaches a peak value at a certain concentration before decreasing as the viscosity of the highly concentrated solution increases.

Table 1: Ionic Conductivity of Ca(FSI)₂ in Mixed Carbonate Solvents at Various Concentrations

| Concentration (molality) | Ionic Conductivity (mS/cm) |

|---|---|

| 0.9 m | 1.1 |

| 1.8 m | 1.3 |

| 3.5 m | 0.9 |

Data sourced from Li et al. (2022). researchgate.net

The electrochemical stability of the electrolyte is another critical parameter. A patent evaluating Ca(FSI)₂ in a non-aqueous electrolyte demonstrated that the salt remains stable up to +4.0 V versus a metallic calcium reference electrode, indicating its suitability for use with high-voltage cathode materials. google.com The concentrated 3.5 m Ca(FSI)₂ formulation in mixed carbonates was developed to enhance the performance of a Ca-based dual-ion battery (Ca-DIB). nih.gov In this system, the electrolyte must support both the reversible insertion of Ca²⁺ at the anode and the intercalation of FSI⁻ anions into the graphite cathode. nih.gov

The performance of this hybrid electrolyte formulation was evaluated in a Ca-DIB utilizing an organic anode and a graphite cathode. The results demonstrated significant improvements in cycling stability and capacity, underscoring the effectiveness of the concentrated mixed-solvent approach.

Table 2: Electrochemical Performance of a Ca-Based Dual-Ion Battery with 3.5 m Ca(FSI)₂ Electrolyte

| Parameter | Value |

|---|---|

| Specific Discharge Capacity (at 100 mA g⁻¹) | 75.4 mAh g⁻¹ |

| Capacity Retention (after 350 cycles) | 84.7% |

Data sourced from Li et al. (2022). nih.gov

These findings highlight a promising direction in the design of advanced electrolytes for CIBs. By creating hybrid formulations with high concentrations of salts like Calcium;bis(fluorosulfonyl)azanide in mixed organic solvents, it is possible to significantly improve key performance metrics such as capacity and cycling stability. nih.gov This approach of tuning the electrolyte at the molecular level is fundamental to overcoming the existing challenges and advancing the viability of calcium-ion battery technology.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Bondingresearchgate.net

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties and bonding characteristics of the bis(fluorosulfonyl)azanide anion and its interactions with the calcium cation. iaea.org These calculations provide a static, ground-state picture of the molecules and ion pairs, forming a fundamental basis for understanding their dynamic behavior.

The electronic structure of the bis(fluorosulfonyl)azanide ([FSI]⁻) anion is key to its electrochemical stability and interaction with other species in the electrolyte. Molecular orbital (MO) analysis reveals the distribution of electrons and the nature of the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Studies on FSI-based systems indicate that the negative charge is delocalized across the sulfur-nitrogen-sulfur backbone and the oxygen atoms. researchgate.netchemrxiv.org The HOMO is typically centered on the nitrogen and oxygen atoms, making these sites susceptible to oxidation. Conversely, the LUMO is distributed over the entire anion. The energy levels of these frontier orbitals are critical indicators of the anion's electrochemical stability window. Natural Bond Orbital (NBO) analysis further quantifies the electronic structure, revealing charge transfer interactions. In ionic pairs, charge transfer primarily occurs from the lone pairs of the oxygen and nitrogen atoms of the [FSI]⁻ anion to the antibonding orbitals of the interacting cation or solvent molecules. researchgate.netchemrxiv.org

Table 1: Key Electronic Properties of the Bis(fluorosulfonyl)azanide ([FSI]⁻) Anion from Theoretical Calculations

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. A higher HOMO energy generally indicates lower oxidation stability. | Determines the anion's stability against oxidation at the cathode. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy suggests easier reduction. | Influences the anion's stability against reduction at the anode and its role in SEI formation. nih.gov |

| Charge Distribution | Delocalization of the negative charge, primarily over N and O atoms. | Affects the strength and nature of interactions with cations and solvent molecules. researchgate.net |

| NBO Analysis | Analyzes charge transfer between orbitals. | Reveals the nature of bonding in ion pairs and solvated clusters, such as lone pair donations. researchgate.netchemrxiv.org |

This table is illustrative, based on findings from computational studies on FSI-based electrolytes.

The performance of an electrolyte is heavily influenced by the interactions between the Ca²⁺ cation and the [FSI]⁻ anions, as well as with solvent molecules. Quantum chemical calculations can precisely determine the binding energies of these interactions. In Ca(FSI)₂ electrolytes, strong ion pairing is expected due to the divalent nature of the Ca²⁺ cation. chemrxiv.org

Computational studies show that the [FSI]⁻ anion can coordinate with cations through its nitrogen or oxygen atoms. rsc.org The interaction energy in a Ca²⁺-[FSI]⁻ ion pair is significant, which can hinder the mobility of the calcium ion. The presence of solvent molecules leads to the formation of solvated clusters, where solvent molecules compete with the [FSI]⁻ anions to coordinate with the Ca²⁺ ion. The relative strength of Ca²⁺-solvent and Ca²⁺-anion interactions dictates the solvation structure and the degree of ion pairing. chemrxiv.org Mitigating this strong ion pairing through careful solvent selection is a key strategy for improving ion mobility. chemrxiv.org

Molecular Dynamics Simulations of Ionic Transportresearchgate.net

While quantum chemistry provides a static picture, molecular dynamics (MD) simulations are used to study the dynamic evolution of the electrolyte system over time. nih.govnih.gov By simulating the movement of hundreds or thousands of ions and solvent molecules, MD can predict macroscopic transport properties like diffusion and conductivity, and provide detailed insights into the local solvation environment. nih.govfigshare.com

MD simulations are a powerful tool for predicting the diffusion coefficients of Ca²⁺ and [FSI]⁻ ions in various electrolyte formulations. The diffusion coefficient is a measure of how quickly an ion moves through the electrolyte and is directly related to ionic conductivity. mdpi.com Simulations have shown that the high charge density of Ca²⁺ leads to strong coordination with anions and solvent molecules, which can result in lower mobility compared to monovalent systems. chemrxiv.orgresearchgate.net

The mobility of ions is influenced by the viscosity of the electrolyte and the extent of ion aggregation. figshare.commdpi.com In concentrated electrolytes, the motion of ions is often highly correlated. nih.gov The transport mechanism can occur via vehicular motion (ion moving with its solvation shell) or through a hopping mechanism, where the ion moves from one coordination environment to another. mdpi.com

Table 2: Representative Diffusion Coefficients from MD Simulations of Calcium-Based Electrolytes

| Ion | Solvent System | Predicted Diffusion Coefficient (10⁻¹⁰ m²/s) | Reference |

|---|---|---|---|

| Ca²⁺ | Carbonate Mixtures (e.g., EC/PC) | 0.1 - 0.5 | chemrxiv.orgresearchgate.net |

| TFSI⁻ | Carbonate Mixtures (e.g., EC/PC) | 0.5 - 1.5 | chemrxiv.orgresearchgate.net |

Note: These values are representative for Ca²⁺ electrolytes with imide-based anions like TFSI⁻, which is structurally similar to FSI⁻. Actual values for Ca(FSI)₂ may vary.

The solvation shell structure around the Ca²⁺ ion is a critical factor determining its electrochemical behavior. MD simulations provide detailed information about the composition and geometry of this first solvation shell. The coordination number (CN) represents the average number of atoms (from anions or solvent molecules) directly bonded to the Ca²⁺ ion. pnnl.govresearchgate.net

For divalent cations like Ca²⁺, the CN is typically between 6 and 8, depending on the solvent and salt concentration. pnnl.govresearchgate.net In Ca(FSI)₂ electrolytes, the solvation shell is a dynamic environment where solvent molecules and [FSI]⁻ anions are constantly exchanging. chemrxiv.org The evolution of this coordination shell over time reveals the stability of the solvated complex. A stable solvation shell with minimal anion participation is often desired for efficient Ca²⁺ transport and deposition. researchgate.netchemrxiv.org

Studies on similar calcium salts show that the Ca²⁺ ion is often coordinated by the oxygen atoms of the anions and solvent molecules. chemrxiv.orgresearchgate.net The persistence of ion-solvent and ion-anion interactions within the solvation shell can be tracked to understand the dynamics of desolvation at the electrode surface, a crucial step in the electrochemical reaction.

First-Principles Studies of Electrode-Electrolyte Interfacesresearchgate.net

The interface between the electrode and the electrolyte is where the key electrochemical reactions of charge transfer and solid-electrolyte interphase (SEI) formation occur. First-principles calculations, such as ab initio molecular dynamics (AIMD), allow for the study of these complex interfacial processes with high accuracy, as they explicitly model the electronic interactions and chemical bond breaking/formation. amazonaws.comumd.eduresearchgate.net

These simulations are used to assess the chemical and electrochemical stability of the electrolyte components at the electrode surface. umd.eduresearchgate.net For calcium batteries, a major challenge is the reductive decomposition of the electrolyte at the low potential of the calcium metal anode. chemrxiv.orgamazonaws.com AIMD simulations can predict the decomposition pathways of both the [FSI]⁻ anion and the solvent molecules upon contact with the calcium metal surface. amazonaws.com

Studies have shown that the [FSI]⁻ anion can be more stable than other anions like PF₆⁻, but it can still decompose to form inorganic species such as CaF₂ and various sulfur/nitrogen compounds. chemrxiv.orgamazonaws.com The composition of this decomposition layer, or SEI, is critical. A stable, ionically conductive, and electronically insulating SEI is necessary for reversible calcium plating and stripping. rsc.orgresearchgate.net First-principles calculations help to identify electrolyte formulations that promote the formation of a favorable SEI by revealing the specific roles of anions and solvents in the decomposition process. nih.govnih.gov

Table 3: Common Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| Calcium;bis(fluorosulfonyl)azanide | Calcium bis(fluorosulfonyl)imide, Ca(FSI)₂, CaF₂N₂O₄S₂ |

| Bis(trifluoromethanesulfonyl)imide | TFSI |

| Ethylene (B1197577) Carbonate | EC |

| Propylene (B89431) Carbonate | PC |

| Calcium Fluoride (B91410) | CaF₂ |

| Lithium bis(fluorosulfonyl)imide | LiFSI |

| Sodium bis(fluorosulfonyl)imide | NaFSI |

Adsorption Mechanisms of Ions on Electrode Surfaces

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal in mapping the interactions between the constituent ions of Ca(FSI)₂ electrolytes (Ca²⁺ and FSI⁻) and the surfaces of electrodes. These simulations reveal the fundamental processes governing the formation of the electrode-electrolyte interface.

The adsorption of ions is a complex interplay of factors including the ion's charge density, the chemical nature of the electrode surface, and the solvation shell of the ion. The strong electrostatic interaction of the doubly-charged Ca²⁺ ion with both solvent molecules and the electrode surface makes its adsorption and subsequent desolvation a critical factor for reaction kinetics. Computational studies show that the initial step often involves the adsorption of a solvated Ca²⁺ complex. The composition and structure of this complex are highly dependent on the solvent used. For instance, in glyme-based electrolytes, the length of the glyme chain significantly impacts the Ca²⁺ solvation structure and its electrochemical reduction potential. researchgate.net

The FSI⁻ anion's adsorption is also crucial. While its interaction with a pristine electrode surface might be weaker than that of Ca²⁺, its decomposition products are key to forming a stable interface. The orientation and binding of the FSI⁻ anion on the surface, influenced by functional groups or defects, can determine the initial decomposition pathways. nih.gov For example, on functionalized graphene surfaces, groups like hydroxyl (-OH) and carboxyl (-COOH) can significantly alter adsorption energies through hydrogen bonding or stronger covalent-like interactions. nih.gov

Table 1: Adsorption Energies of Ions on Functionalized Graphene Surfaces This table is illustrative, based on general findings from DFT studies on similar systems, as specific data for Ca(FSI)₂ on these exact surfaces is proprietary or not widely published.

| Ion | Functionalized Surface | Typical Adsorption Energy (eV) | Primary Interaction Type |

|---|---|---|---|

| Ca²⁺ | Graphene-COOH | High (e.g., -2.5 to -4.0) | Chemisorption (Ionic/Covalent) |

| Ca²⁺ | Graphene-OH | Moderate (e.g., -1.5 to -2.5) | Physisorption (H-bonding, Electrostatic) |

| FSI⁻ | Pristine Graphene | Low (e.g., -0.5 to -1.0) | Physisorption (van der Waals) |

| FSI⁻ | Defect Site | Moderate (e.g., -1.0 to -2.0) | Enhanced Electrostatic |

Simulation of Solid Electrolyte Interphase Growth and Stability

The formation of a stable and ionically conductive Solid Electrolyte Interphase (SEI) is arguably the most critical factor for the success of rechargeable calcium batteries. Computational simulations are essential for understanding the SEI's growth, composition, and long-term stability. rsc.org

Reactive force field (ReaxFF) molecular dynamics and ab initio molecular dynamics (AIMD) are powerful techniques used to simulate the chemical reactions that lead to SEI formation. cip.com.cn These simulations show that the SEI derived from Ca(FSI)₂ electrolytes is a complex mosaic of organic and inorganic components. The FSI⁻ anion is a primary source of inorganic species. Its electrochemical reduction can lead to the cleavage of S-N and S-F bonds, resulting in the formation of key passivating components like Calcium Fluoride (CaF₂) and various calcium sulfates (CaSOₓ) and sulfides. nih.govstanford.edu

Simulations indicate a multi-stage growth process. Initially, organic species from solvent decomposition may form, followed by the gradual incorporation and conversion to more stable inorganic products. rsc.org The ultimate composition and morphology—whether compact, porous, or multilayered—dictate the SEI's properties. semanticscholar.org A desirable SEI is rich in inorganic components like CaF₂, which provides mechanical robustness and electronic insulation while facilitating Ca²⁺ transport.

Table 2: Predicted SEI Components from Ca(FSI)₂ Electrolyte Decomposition

| SEI Component | Source | Predicted Function |

|---|---|---|

| Calcium Fluoride (CaF₂) | FSI⁻ anion | Electronic insulator, mechanical stability |

| Calcium Sulfates (CaSOₓ) | FSI⁻ anion | Passivation layer component |

| Calcium Sulfides (CaSₓ) | FSI⁻ anion | Passivation layer component |

| Organic Carbonates (ROCO₂Ca) | Solvent (e.g., EC, PC) | Initial layer formation, can be porous |

| Polyethers/Oligomers | Solvent (e.g., Glymes) | Can trap Ca²⁺, affects ion mobility |

Prediction of Novel Materials and Electrolyte Formulations

Computational chemistry is at the forefront of designing new electrolytes and materials by enabling high-throughput screening and rational design, significantly reducing the experimental effort required. chalmers.se

By combining DFT with models like the Conductor-like Screening Model for Real Solvents (COSMO-RS), researchers can rapidly screen hundreds of solvent candidates. chalmers.se This approach evaluates key properties such as solvation power, electrochemical stability window, viscosity, and boiling points to identify promising solvents for Ca(FSI)₂. chalmers.se For example, computational studies have identified N,N-dimethylformamide (DMF) as a promising solvent due to its ability to effectively solvate Ca²⁺ and minimize detrimental ion-pairing with the FSI⁻ anion. researchgate.netchalmers.se

Furthermore, machine learning (ML) models are being integrated with computational data to accelerate the discovery process. rsc.org Transformer-based molecular representation models can learn the complex relationships between the structure of electrolyte components (salts, solvents, additives) and the resulting battery performance. arxiv.orgarxiv.orgresearchgate.net These data-driven approaches can predict properties like ionic conductivity or coulombic efficiency for untested formulations, guiding experimentalists toward the most promising candidates for next-generation calcium batteries. arxiv.orgresearchgate.net This synergy between fundamental physical simulations and advanced data science represents a powerful new paradigm in materials discovery.

Chemical Reactivity and Derivatization

Redox Chemistry of Calcium Bis(fluorosulfonyl)azanideresearchgate.netacs.org

The redox chemistry of Calcium;bis(fluorosulfonyl)azanide is primarily dictated by the FSI anion. The nitrogen and sulfur centers are susceptible to both oxidation and reduction, leading to a variety of products.

Oxidation Reactions and Product Characterizationacs.org

The oxidation of the bis(fluorosulfonyl)imide anion typically involves the nitrogen atom. One-electron oxidation processes can generate the corresponding imidyl radical, (FSO₂)₂N•. acs.org These radicals are key intermediates that can subsequently participate in further reactions. The characterization of these transient species often requires specialized techniques such as matrix isolation electron paramagnetic resonance (EPR) spectroscopy. acs.org

While detailed studies on the oxidation of the calcium salt specifically are limited in publicly available literature, the general oxidation behavior of the FSI anion suggests that the resulting imidyl radicals could lead to the formation of various nitrogen-centered derivatives. The presence of the calcium cation may influence the stability and subsequent reaction pathways of these radical intermediates.

Reduction Reactions and Pathway Elucidationacs.orgstanford.edu

The reduction of the bis(fluorosulfonyl)imide anion has been studied, particularly in the context of its use in electrolytes for lithium-ion batteries. The reduction process is complex and can proceed through multiple pathways. One suggested key step is the reductive defluorination of the anion, leading to the formation of an unstable radical ion, •SO₂N(SO₂F)⁻. acs.org This intermediate can then undergo further N-S bond cleavage. acs.org

Electrochemical studies on electrolytes containing the lithium salt of FSI have provided insights into the decomposition products formed upon reduction at a lithium metal potential. These studies have identified the formation of lithium fluoride (B91410) (LiF), lithium sulfide (B99878) (Li₂S), and lithium nitride (Li₃N) as key inorganic products, resulting from the cleavage of S-F, S-N, and S=O bonds. stanford.edu This suggests a complete breakdown of the FSI anion under strong reducing conditions. The electrochemical reduction process at a copper electrode has been observed to initiate with the irreversible formation of a solid electrolyte interphase (SEI), involving the reduction of the FSI anion. stanford.edu

The general reduction chemistry of the FSI anion is outlined in the table below, based on studies of related salts.

| Reaction Type | Proposed Intermediates/Products | Key Bond Cleavages |

| One-electron reduction | •SO₂N(SO₂F)⁻ | S-F |

| Further reduction | SO₂ fragments, N-containing species | N-S, S=O |

| Final inorganic products | Metal fluorides, metal sulfides, metal nitrides | - |

Nucleophilic and Electrophilic Substitution Reactionsnih.govwikipedia.orgbyjus.com

The bis(fluorosulfonyl)imide anion can participate in substitution reactions, acting as either a nucleophile or a precursor to electrophilic species. The calcium cation in Calcium;bis(fluorosulfonyl)azanide can also play a crucial role as a Lewis acid, activating substrates towards nucleophilic attack. nih.gov

Formation of Novel Sulfonyl Derivativesnih.gov

A significant application of related metal salts of imides is in the synthesis of sulfonamides. For instance, calcium bis(trifluoromethanesulfonyl)imide, a compound structurally related to Calcium;bis(fluorosulfonyl)azanide, has been shown to be an effective Lewis acid catalyst for the reaction of sulfonyl fluorides with amines to produce sulfonamides in good yields. nih.gov This suggests that Calcium;bis(fluorosulfonyl)azanide could be similarly employed to catalyze the formation of a wide array of sterically and electronically diverse sulfonamides. The reaction proceeds via the activation of the sulfonyl fluoride by the calcium cation, making it more susceptible to nucleophilic attack by the amine. nih.gov This methodology highlights a valuable synthetic transformation for creating novel sulfonyl derivatives.

The general form of a nucleophilic substitution reaction involves an electron-rich species (the nucleophile) attacking an electron-deficient center (the electrophile), resulting in the displacement of a leaving group. wikipedia.orgbyjus.com In the context of the FSI anion, the nitrogen atom can act as a nucleophile, although its nucleophilicity is attenuated by the two strongly electron-withdrawing fluorosulfonyl groups.

Exploration of Synthetic Transformationsnih.gov

The synthetic utility of Calcium;bis(fluorosulfonyl)azanide and related compounds extends to various transformations. The Lewis acidic nature of the calcium cation can be harnessed to promote a range of organic reactions. The activation of sulfonyl fluorides towards nucleophilic addition is a prime example of this. nih.gov This catalytic approach allows for the coupling of diverse amines, including aromatic and aliphatic primary and secondary amines, with various sulfonyl fluorides to generate the corresponding sulfonamides. nih.gov

The table below summarizes the types of nucleophiles and sulfonyl fluorides that have been successfully coupled using a related calcium imide salt as a catalyst. nih.gov

| Amine Nucleophile Type | Sulfonyl Fluoride Type | Product |

| Aromatic Amines | Benzenesulfonyl fluoride | Aryl Sulfonamides |

| Heteroaromatic Amines | Benzenesulfonyl fluoride | Heteroaryl Sulfonamides |

| Primary Aliphatic Amines | Benzenesulfonyl fluoride | Alkyl Sulfonamides |

| Secondary Aliphatic Amines | Benzenesulfonyl fluoride | N,N-Dialkyl Sulfonamides |

Thermal and Chemical Stability under Various Conditionsresearchgate.netresearchgate.netconfex.comrsc.org

The stability of Calcium;bis(fluorosulfonyl)azanide is a critical factor for its practical applications, particularly in electrochemical devices. The compound generally exhibits good thermal and chemical stability. researchgate.netresearchgate.net

Studies on the lithium salt of bis(fluorosulfonyl)imide (LiFSI) have shown that it is thermally stable up to around 200°C. chemicalbook.com Above this temperature, decomposition begins, with the evolution of sulfur dioxide (SO₂) as a major gaseous product. chemicalbook.com The thermal stability of FSI-based salts is generally considered to be superior to that of other common electrolyte salts like lithium hexafluorophosphate (B91526) (LiPF₆). confex.comrsc.org However, the thermal stability can be influenced by the presence of impurities. confex.com